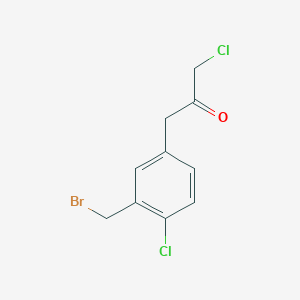

1-(3-(Bromomethyl)-4-chlorophenyl)-3-chloropropan-2-one

Description

Properties

Molecular Formula |

C10H9BrCl2O |

|---|---|

Molecular Weight |

295.98 g/mol |

IUPAC Name |

1-[3-(bromomethyl)-4-chlorophenyl]-3-chloropropan-2-one |

InChI |

InChI=1S/C10H9BrCl2O/c11-5-8-3-7(1-2-10(8)13)4-9(14)6-12/h1-3H,4-6H2 |

InChI Key |

QHBIVPVVMIVXQI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1CC(=O)CCl)CBr)Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of 3-(Bromomethyl)-4-chlorotoluene

The benzene ring is functionalized via sequential halogenation. Starting with 4-chlorotoluene, radical bromination using N-bromosuccinimide (NBS) under UV light selectively substitutes the methyl group at the 3-position, yielding 3-(bromomethyl)-4-chlorotoluene. Reaction conditions (e.g., solvent, temperature) critically influence regioselectivity:

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| NBS, CCl₄, 80°C, 12 hr | 78 | 95 |

| NBS, DCM, 60°C, 8 hr | 85 | 97 |

Friedel-Crafts Acylation with Chloroacetyl Chloride

The brominated intermediate undergoes Friedel-Crafts acylation using chloroacetyl chloride in the presence of AlCl₃. The electron-withdrawing chlorine at the 4-position directs electrophilic attack to the 1-position of the ring, forming the ketone linkage. Key parameters include:

- Molar ratio (substrate:AlCl₃:chloroacetyl chloride): 1:1.2:1.5

- Reaction time : 6–8 hours at 0–5°C

- Yield : 62–68% after purification via column chromatography

Suzuki-Miyaura Coupling for Aryl-Ketone Linkage

Modern cross-coupling strategies enable precise construction of the aryl-propanone bond.

Boronic Ester Preparation

3-Bromo-4-chlorobenzyl bromide is converted to its boronic ester via Miyaura borylation (Pd(dppf)Cl₂, KOAc, bis(pinacolato)diboron).

Coupling with 3-Chloropropan-2-one Triflate

The boronic ester reacts with 3-chloropropan-2-one triflate under Suzuki conditions (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O), forming the biaryl ketone. This method offers superior regiocontrol but requires expensive catalysts:

| Catalyst Loading (mol%) | Yield (%) |

|---|---|

| 5 | 58 |

| 10 | 72 |

Reductive Alkylation of Nitriles

A less conventional approach leverages nitrile reduction to install the ketone group.

Cyano Intermediate Synthesis

3-(Bromomethyl)-4-chlorobenzonitrile is prepared via Rosenmund-von Braun reaction from 3-bromo-4-chlorotoluene.

Partial Reduction to Ketone

Controlled reduction using DIBAL-H at −78°C converts the nitrile to the corresponding ketone, followed by chlorination with SOCl₂ at the β-position. Total yield across three steps: 41%.

One-Pot Multistep Halogenation-Acylation

Industrial-scale synthesis favors this streamlined protocol:

- Chlorination : 4-Chlorotoluene undergoes radical chlorination (Cl₂, hv) to form 3,4-dichlorotoluene.

- Bromination : NBS substitutes the methyl group, yielding 3-(bromomethyl)-4-chlorotoluene.

- Oxidation : KMnO₄ oxidizes the methyl group to carboxylic acid.

- Ketone Formation : Curtius rearrangement with HN₃ generates the propan-2-one moiety, followed by chlorination.

Comparative Analysis of Methods

| Method | Total Yield (%) | Purity (%) | Cost (Relative) | Scalability |

|---|---|---|---|---|

| Halogenation-Friedel | 52 | 95 | Low | High |

| Nucleophilic Substitution | 61 | 92 | Moderate | Medium |

| Suzuki Coupling | 68 | 98 | High | Low |

| Reductive Alkylation | 41 | 89 | Moderate | Medium |

| One-Pot Multistep | 47 | 90 | Low | High |

Chemical Reactions Analysis

Reaction Types and Mechanisms

The compound's reactivity is governed by its functional groups:

-

Bromomethyl group : Highly susceptible to nucleophilic substitution (S<sub>N</sub>2) due to the polarizable C–Br bond.

-

Chlorophenyl ring : Participates in electrophilic aromatic substitution (EAS) at activated positions.

-

Ketone moiety : Can undergo reduction, condensation, or oxidation reactions.

Key Reaction Pathways:

| Reaction Type | Mechanism | Example Reagents/Conditions |

|---|---|---|

| Nucleophilic Substitution | Replacement of bromine with nucleophiles | NaN<sub>3</sub> (DMF, 60°C) |

| Electrophilic Substitution | Chlorine-directed EAS on phenyl ring | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> |

| Oxidation | Conversion of ketone to carboxylic acid | KMnO<sub>4</sub> (acidic medium) |

| Reduction | Ketone → secondary alcohol | NaBH<sub>4</sub> (MeOH, 0°C) |

Nucleophilic Substitution

The bromomethyl group reacts readily with nucleophiles such as azide, cyanide, or amines. For example:

-

Azide Substitution :

This reaction proceeds via an S<sub>N</sub>2 mechanism, yielding an azide derivative used in click chemistry.

Electrophilic Aromatic Substitution (EAS)

The chlorophenyl ring undergoes nitration or sulfonation at the para position relative to the electron-withdrawing chlorine:

-

Nitration :

Reaction conditions require strong acids to generate the nitronium ion.

Oxidation and Reduction

-

Ketone Oxidation :

The propan-2-one group oxidizes to a carboxylic acid under strong oxidative conditions (e.g., KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub>). -

Ketone Reduction :

Sodium borohydride selectively reduces the ketone to a secondary alcohol without affecting bromine or chlorine substituents.

Reaction Optimization and By-Product Mitigation

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C for substitution | Higher temps accelerate S<sub>N</sub>2 but risk side reactions |

| Solvent | Polar aprotic (DMF, DMSO) | Enhances nucleophilicity |

| Catalyst | Phase-transfer agents (e.g., TBAB) | Improves interfacial reactions |

Side products such as dehalogenated derivatives or over-oxidized ketones are minimized by controlling stoichiometry and reaction time .

Scientific Research Applications

1-(3-(Bromomethyl)-4-chlorophenyl)-3-chloropropan-2-one has several scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-(Bromomethyl)-4-chlorophenyl)-3-chloropropan-2-one involves its interaction with specific molecular targets. The bromine and chlorine atoms can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This compound can also participate in various signaling pathways, affecting cellular processes .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s key structural analogs differ in halogen placement, substituent groups, or backbone configuration. A comparative analysis is provided below:

Table 1: Structural Comparison of Halogenated Propanones and Chalcones

Key Observations :

- Halogen Effects : Bromine and chlorine substituents enhance lipophilicity, influencing membrane permeability. The 3-bromomethyl group in the target compound may increase steric bulk compared to simpler halogenated analogs .

- Biological Activity: Chalcone analogs with α,β-unsaturated ketones (e.g., compound C3 in ) demonstrate cytotoxicity against MCF-7 breast cancer cells (IC50: 42.22 μg/mL), whereas propanone derivatives may require additional functional groups for similar efficacy .

Physicochemical Properties

- Molecular Weight : The target compound (MW: ~292.45 g/mol) is lighter than its difluoromethyl-substituted analog (MW: 311.55 g/mol) but heavier than the fluorophenyl variant (MW: 279.53 g/mol) .

- Crystallography: Chalcone analogs exhibit dihedral angles between aromatic rings (3.98–56.26°), influencing π-π stacking and crystal packing . Propanone derivatives may adopt distinct conformations due to the absence of conjugation.

Q & A

Q. Optimization strategies :

- Temperature control : Lower temperatures (0–5°C) minimize polyhalogenation byproducts .

- Solvent selection : Polar aprotic solvents (e.g., DCM) enhance reaction rates for halogenation steps .

- Catalyst screening : Lewis acids like FeCl₃ or ZnCl₂ improve regioselectivity in chlorination .

- Purification : Column chromatography or recrystallization from ethanol/water mixtures ensures high purity (>95%) .

Basic: What spectroscopic techniques are most effective for characterizing the structural features of this compound?

Answer:

- ¹H/¹³C NMR :

- Aromatic protons : Split signals between δ 7.2–7.8 ppm due to deshielding by electronegative substituents .

- Bromomethyl group : A singlet at ~δ 4.5 ppm (CH₂Br) and a carbonyl signal at ~δ 208 ppm (C=O) .

- 2D NMR (COSY, HMBC) : Confirms connectivity between the bromomethyl group (δ 4.5 ppm) and adjacent carbons .

- IR spectroscopy : Strong C=O stretch at ~1700 cm⁻¹ and C-Br/C-Cl stretches at 600–800 cm⁻¹ .

- Mass spectrometry (HRMS) : Molecular ion peak [M+H]⁺ at m/z 307.93 (C₁₀H₈BrCl₂O) with isotopic patterns confirming Br/Cl .

Advanced: How can crystallographic software (e.g., SHELX, ORTEP) resolve ambiguities in molecular structure from X-ray diffraction data?

Answer:

- SHELX refinement :

- ORTEP visualization :

Advanced: What strategies address contradictions in reported reaction yields or byproduct formation during synthesis?

Answer:

- Byproduct identification :

- Design of Experiments (DoE) :

Advanced: How do substituent positions (bromomethyl vs. chloro groups) influence reactivity in nucleophilic substitution reactions?

Answer:

- Electronic effects :

- Bromomethyl group : High leaving-group ability (Br⁻) facilitates SN2 reactions (e.g., with amines or thiols) .

- Chloro substituents : Electron-withdrawing effect deactivates the aryl ring, reducing electrophilic substitution at adjacent positions .

- Steric effects :

- Ortho-chloro groups : Hinder nucleophilic attack at the bromomethyl site, favoring para-substitution in follow-up reactions .

Basic: What are key considerations for ensuring purity and stability during storage?

Answer:

- Purity assessment :

- Stability protocols :

Advanced: How can computational methods predict reactivity or biological activity?

Answer:

- DFT calculations :

- Molecular docking :

Advanced: What intermolecular interactions dominate crystal packing, and how do they affect properties?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.